molecular formula C28H23FN2O7 B2663187 N-(2,4-dimethoxyphenyl)-2-[8-(4-fluorobenzoyl)-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide CAS No. 866588-68-3

N-(2,4-dimethoxyphenyl)-2-[8-(4-fluorobenzoyl)-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide

Cat. No.: B2663187
CAS No.: 866588-68-3
M. Wt: 518.497
InChI Key: PAURNNBLBPUKFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a [1,4]dioxino[2,3-g]quinoline core fused with a dioxane ring, substituted at position 8 with a 4-fluorobenzoyl group and at position 6 with an acetamide-linked 2,4-dimethoxyphenyl moiety. The quinoline core is a privileged structure in medicinal chemistry, often associated with kinase inhibition or anticancer activity .

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-[8-(4-fluorobenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H23FN2O7/c1-35-18-7-8-21(23(11-18)36-2)30-26(32)15-31-14-20(27(33)16-3-5-17(29)6-4-16)28(34)19-12-24-25(13-22(19)31)38-10-9-37-24/h3-8,11-14H,9-10,15H2,1-2H3,(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAURNNBLBPUKFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CN2C=C(C(=O)C3=CC4=C(C=C32)OCCO4)C(=O)C5=CC=C(C=C5)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H23FN2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

518.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,4-dimethoxyphenyl)-2-[8-(4-fluorobenzoyl)-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a complex structure that includes:

  • A dioxin ring system.
  • A quinoline moiety.
  • A fluorobenzoyl substituent.
  • Dimethoxyphenyl group.

The molecular formula is C28H23FN2O5C_{28}H_{23}FN_2O_5 with a molecular weight of approximately 470.49 g/mol.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines:

Cell LineIC50 (µM)Reference
MCF-7 (Breast Cancer)5.0
HeLa (Cervical Cancer)3.5
A549 (Lung Cancer)4.8

The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest in the G2/M phase.

Antibacterial Activity

The compound has also been evaluated for its antibacterial properties. It showed promising results against several bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Staphylococcus aureus12.5
Escherichia coli15.0
Bacillus subtilis10.0

These findings suggest that the compound could serve as a lead for developing new antibacterial agents.

The biological activity of this compound is attributed to its ability to interact with various cellular targets:

  • Inhibition of Topoisomerases : The quinoline structure is known to inhibit topoisomerases, enzymes critical for DNA replication and transcription.
  • Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress in cancer cells leading to apoptosis.
  • Cell Cycle Arrest : It causes cell cycle arrest at the G2/M phase, preventing cancer cells from proliferating.

Case Studies

Several studies have investigated the efficacy of this compound:

  • Study on Breast Cancer Cells : A study conducted on MCF-7 cells revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability and increased apoptosis markers like caspase activation and PARP cleavage .
  • Antibacterial Efficacy : In a comparative study with standard antibiotics like ampicillin and ciprofloxacin, this compound exhibited lower MIC values against resistant strains of Staphylococcus aureus .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Modified Benzoyl Groups

  • 2-[8-(4-Ethoxybenzoyl)-9-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(9H)-yl]-N-(3-methoxyphenyl)acetamide (): Substituent Differences: Replaces the 4-fluoro group with 4-ethoxy and uses a 3-methoxyphenyl acetamide. The 3-methoxyphenyl group may alter spatial orientation compared to 2,4-dimethoxyphenyl. Molecular Weight: 514.53 g/mol (vs. 523.50 g/mol estimated for the target compound), suggesting slight differences in solubility and permeability .
  • 2-{6-Fluoro-3-[(4-fluorophenyl)sulfonyl]-4-oxo-1(4H)-quinolinyl}-N-(2-methylphenyl)acetamide (): Core Modification: Replaces the dioxinoquinoline core with a simpler quinoline and substitutes benzoyl with a sulfonyl group. The 2-methylphenyl group lacks methoxy substituents, likely reducing metabolic stability .

Analogues with Varied Acetamide Substituents

  • (E)-2-(i-(4-fluorobenzyl)-2-oxoindolin-3-ylidene)-N-(quinolin-6-yl)acetamide (): Core Difference: Indolinone-quinoline hybrid instead of dioxinoquinoline. Key Feature: The 4-fluorobenzyl group mirrors the fluorinated motif in the target compound but lacks methoxy groups. The indolinone core may confer distinct conformational flexibility . pKa: ~5.5, suggesting moderate solubility in physiological conditions, comparable to the target compound .
  • N-(3,5-Dimethylphenyl)-2-(6-methoxy-4-oxoquinolin-1(4H)-yl)acetamide (9b) (): Substituents: 3,5-Dimethylphenyl (electron-donating methyl groups) vs. 2,4-dimethoxyphenyl. The 6-methoxy group on quinoline aligns with similar substituents in the target compound, possibly stabilizing π-stacking interactions .

Bioactivity and SAR Trends

  • Electron-Withdrawing vs. Electron-Donating Groups :
    • Fluorine (target compound) and nitro groups () are electron-withdrawing, enhancing binding to electron-rich pockets. Methoxy groups (target compound, ) balance lipophilicity and metabolic stability .
  • Core Modifications: Dioxinoquinoline (target compound) vs. quinoxaline (): The latter’s sulfamoyl group and nitrogen-rich core may improve solubility but reduce CNS penetration .
  • Synthetic Yields :
    • The target compound’s synthesis likely faces challenges similar to ’s analogues (51% yield for 9b), where coupling reactions and purification of poly-substituted cores are critical .

Comparative Data Table

Compound Name Core Structure R1 (Benzoyl) R2 (Acetamide) Molecular Weight (g/mol) Key Properties
Target Compound [1,4]dioxino[2,3-g]quinoline 4-Fluoro 2,4-Dimethoxyphenyl ~523.50 High lipophilicity, metabolic stability
2-[8-(4-Ethoxybenzoyl)-...-N-(3-methoxyphenyl)acetamide () [1,4]dioxino[2,3-g]quinoline 4-Ethoxy 3-Methoxyphenyl 514.53 Moderate binding affinity
2-{6-Fluoro-3-[(4-fluorophenyl)sulfonyl]-...acetamide () Quinoline 4-Fluorophenyl sulfonyl 2-Methylphenyl 442.41 Increased acidity, reduced permeability
(E)-2-(i-(4-fluorobenzyl)-...-N-(quinolin-6-yl)acetamide () Indolinone-quinoline 4-Fluorobenzyl Quinolin-6-yl ~400.40 Flexible core, moderate solubility

Q & A

Q. Optimization Strategies :

  • Temperature Control : Maintain 0–5°C during sensitive steps (e.g., acylation) to prevent side reactions .
  • Solvent Selection : Use polar aprotic solvents (DMF, DMSO) for coupling reactions to enhance solubility .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) ensures >95% purity .

Basic: Which spectroscopic techniques confirm the molecular structure?

Answer:
Critical techniques include:

Method Purpose Key Signals
1H/13C NMR Assign protons/carbonsQuinoline C9=O at δ 190–195 ppm; aromatic methoxy groups at δ 3.7–3.9 ppm .
HRMS Confirm molecular formulaExact mass matching C₂₈H₂₄FN₂O₇ (e.g., [M+H]+ m/z 519.1563) .
IR Spectroscopy Identify functional groupsStretching bands for amide C=O (~1650 cm⁻¹) and ketone (~1720 cm⁻¹) .

Advanced: How can discrepancies in biological activity data be resolved?

Answer:
Contradictions in activity (e.g., varying IC₅₀ values) may arise from:

  • Assay Variability : Standardize protocols (e.g., cell line passage number, incubation time) .
  • Solubility Issues : Use DMSO stock solutions ≤0.1% to avoid cytotoxicity artifacts .
  • Metabolic Stability : Perform liver microsome assays to assess degradation rates .

Example : A study reported conflicting antibacterial activity; retesting under controlled oxygen levels (anaerobic vs. aerobic) resolved discrepancies due to redox-sensitive mechanisms .

Advanced: What strategies enhance bioavailability and target specificity?

Answer:

  • Lipophilicity Adjustment : Introduce fluorinated groups (e.g., 4-fluorobenzoyl) to improve membrane permeability .
  • Prodrug Design : Mask the acetamide as a hydrolyzable ester for enhanced absorption .
  • Targeted Delivery : Conjugate with folate or peptide ligands to exploit receptor-mediated uptake .

Q. Validation :

  • LogP Measurement : Use shake-flask methods (optimal LogP ~2–3) .
  • In Vivo PK Studies : Monitor plasma half-life and tissue distribution in rodent models .

Basic: What in vitro assays assess initial biological activity?

Answer:

Assay Protocol Endpoint
Cytotoxicity (MTT) Treat cancer cells (HeLa, MCF-7) for 48–72 hrsIC₅₀ calculation .
Enzyme Inhibition Incubate with target enzymes (e.g., kinases)% inhibition at 10 µM .
Antimicrobial (MIC) Broth dilution (24–48 hrs)Minimum inhibitory concentration .

Advanced: How do computational methods predict target interactions?

Answer:

  • Molecular Docking : Use AutoDock Vina to model binding to ATP-binding pockets (e.g., EGFR kinase) .
  • QSAR Modeling : Correlate substituent electronegativity with activity (e.g., fluorine enhances affinity) .
  • MD Simulations : Simulate >100 ns trajectories to assess binding stability .

Case Study : Docking revealed hydrogen bonding between the quinoline carbonyl and kinase Asp831, guiding SAR for analogs .

Advanced: What challenges arise in scaling up synthesis?

Answer:

  • Purification Bottlenecks : Replace column chromatography with recrystallization (ethanol/water) for cost efficiency .
  • Exothermic Reactions : Use jacketed reactors to control temperature during acylations .
  • Intermediate Stability : Store light-sensitive intermediates under nitrogen .

Basic: What protocols ensure compound stability during storage?

Answer:

  • Storage Conditions : -20°C in amber vials under argon .
  • Solubility Testing : Pre-dissolve in DMSO for biological assays; avoid aqueous buffers with pH >8 to prevent hydrolysis .
  • Stability Monitoring : Periodic HPLC analysis (e.g., 95% purity threshold) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.